![molecular formula C13H14N2O B6611701 [6-(2-methylphenoxy)pyridin-3-yl]methanamine CAS No. 954259-04-2](/img/structure/B6611701.png)
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(2-methylphenoxy)pyridin-3-yl]methanamine, also known as 6-MPM, is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, a common organic compound found in many natural products. 6-MPM has been studied extensively for its therapeutic potential and has been found to have a number of beneficial effects. This article will provide an overview of 6-MPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
[6-(2-methylphenoxy)pyridin-3-yl]methanamine has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in a variety of reactions. In biology and medicine, this compound has been studied for its potential therapeutic effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been studied for its potential to modulate the activity of certain enzymes and proteins.
Mécanisme D'action
The mechanism of action of [6-(2-methylphenoxy)pyridin-3-yl]methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, as well as the modulation of certain cellular processes. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of certain proteins involved in signal transduction pathways. It has also been found to modulate the expression of certain genes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo studies. In vitro studies have found that this compound has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression. In vivo studies have found that this compound has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [6-(2-methylphenoxy)pyridin-3-yl]methanamine in lab experiments has a number of advantages and limitations. The primary advantage of using this compound in lab experiments is its high level of solubility in aqueous solutions, which makes it easier to work with. Additionally, this compound is relatively non-toxic and has a low potential for causing side effects. However, the use of this compound in lab experiments also has some limitations. For example, this compound is relatively unstable and can decompose quickly in the presence of light and heat. Additionally, this compound can react with certain compounds, making it unsuitable for some experiments.
Orientations Futures
The potential future directions for [6-(2-methylphenoxy)pyridin-3-yl]methanamine are numerous, and include the development of new therapeutic applications, the further exploration of its mechanism of action, and the development of new synthetic methods. Additionally, this compound could be used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. Finally, this compound could be used as a tool for studying the structure and function of proteins and enzymes, as well as for exploring the potential therapeutic effects of other compounds.
Méthodes De Synthèse
[6-(2-methylphenoxy)pyridin-3-yl]methanamine can be synthesized from pyridine through a multi-step process. The first step involves the reaction of pyridine with acetic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the acetylated pyridine, which is then reacted with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the this compound. The synthesis of this compound can also be accomplished through a one-step process by reacting pyridine with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide.
Propriétés
IUPAC Name |
[6-(2-methylphenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-12(10)16-13-7-6-11(8-14)9-15-13/h2-7,9H,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUUIFZSGLUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

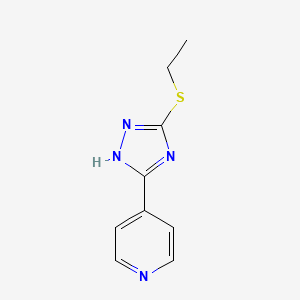
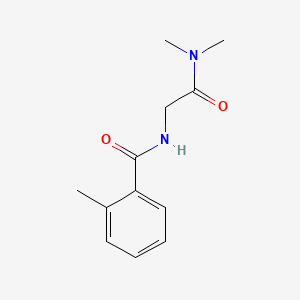

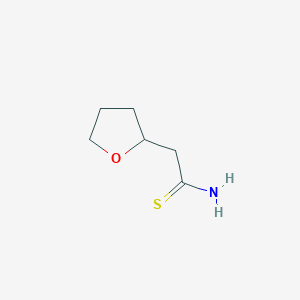
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)


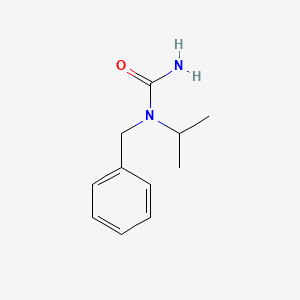

![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
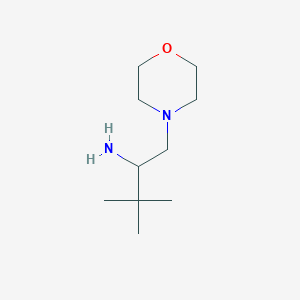
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)